molecular formula C25H25ClN4S B2404371 3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea CAS No. 687579-39-1

3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea

Cat. No. B2404371
CAS RN: 687579-39-1
M. Wt: 449.01
InChI Key: LSRCFDVKQGQYIM-UHFFFAOYSA-N
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Description

The compound is a thiourea derivative, which contains an indole and a pyridine ring. Thiourea derivatives are known for their wide range of biological activities . The indole ring is a common structure in many natural products and pharmaceuticals, known for its diverse biological activities . The pyridine ring is a basic heterocyclic compound that is often used in drug design due to its synthetic versatility .


Molecular Structure Analysis

The molecule contains several functional groups, including a thiourea linkage, an indole ring, and a pyridine ring. These groups could potentially form hydrogen bonds and aromatic stacking interactions, which could be important for its biological activity .


Chemical Reactions Analysis

As a thiourea derivative, this compound could potentially undergo reactions typical of thioureas, such as hydrolysis or reaction with electrophiles . The indole and pyridine rings could also potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thioureas are typically solid at room temperature, and the presence of the indole and pyridine rings could increase the compound’s stability and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many thiourea derivatives are known to inhibit various enzymes, and the indole and pyridine rings could potentially interact with various biological targets through stacking interactions or hydrogen bonding .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4S/c1-18-22(23-14-21(26)9-10-24(23)29-18)11-13-30(17-20-8-5-12-27-15-20)25(31)28-16-19-6-3-2-4-7-19/h2-10,12,14-15,29H,11,13,16-17H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRCFDVKQGQYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CN=CC=C3)C(=S)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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